1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a tetrahydroindol-4-one derivative featuring a benzodioxole moiety at position 1, a 4-methylphenyl group at position 2, and a methyl substituent at position 6 of the tetrahydroindole core. This scaffold is of interest due to its structural similarity to bioactive indole derivatives, which are prevalent in pharmaceuticals and agrochemicals .
Synthesis of such compounds typically involves multi-component reactions. For example, Khalafy et al. (2014) demonstrated the synthesis of analogous 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones via a one-pot reaction in water, highlighting the efficiency of such methods .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-14-3-5-16(6-4-14)19-12-18-20(9-15(2)10-21(18)25)24(19)17-7-8-22-23(11-17)27-13-26-22/h3-8,11-12,15H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZPNCKZJBHONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the indolone core: This step often involves the condensation of an appropriate aniline derivative with a ketone, followed by cyclization.
Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced indolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydroindol-4-one Derivatives
The structural and functional properties of tetrahydroindol-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Electronic Effects: The benzodioxole group in the target compound provides stronger electron-donating properties compared to fluorophenyl (electron-withdrawing) or methoxyphenyl (moderate electron-donating) groups .
- Steric Influence: The 6-methyl substituent in the target compound and the 6,6-dimethyl groups in the fluorophenyl analogue influence ring puckering, affecting molecular docking and solubility .
- Synthetic Accessibility: The three-component reaction using phenacyl bromide, dimedone, and aniline derivatives (as in Khalafy et al.) is adaptable to synthesize these compounds, though substituent-specific reagents are required .
Crystallographic and Computational Studies
- Structural Analysis: Tools like SHELX and WinGX () are critical for resolving the tetrahydroindole core’s conformation. For example, Montalban et al. (2012) used similar software to analyze N-substituted tetrahydroindoles, noting that substituents at position 1 significantly alter bond angles and crystal packing .
- DFT Calculations: Comparative studies on fluorophenyl vs. benzodioxolyl derivatives could reveal differences in HOMO-LUMO gaps, influencing reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
